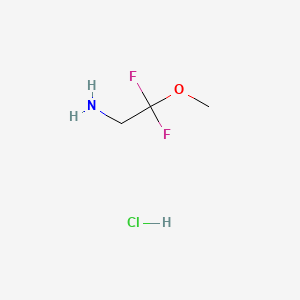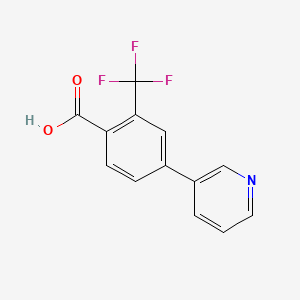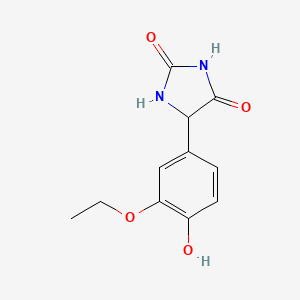
5-(3-Ethoxy-4-hydroxyphenyl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Ethoxy-4-hydroxyphenyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones. This compound is characterized by the presence of an imidazolidine ring fused with a phenyl group that has ethoxy and hydroxy substituents. It is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Ethoxy-4-hydroxyphenyl)imidazolidine-2,4-dione can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with an active methylene compound in the presence of a base. This method is often used to introduce the imidazolidine-2,4-dione core .
Another method involves the Bucherer-Bergs reaction, which is a multi-component reaction that combines an aldehyde, an amine, and potassium cyanide to form the imidazolidine-2,4-dione structure . This reaction is known for its efficiency and ability to produce a wide range of derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Ethoxy-4-hydroxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The ethoxy and hydroxy groups on the phenyl ring can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of phenyl derivatives with different functional groups.
Applications De Recherche Scientifique
5-(3-Ethoxy-4-hydroxyphenyl)imidazolidine-2,4-dione has a wide range of scientific research applications:
Industry: It is used in the production of pharmaceuticals and other fine chemicals, benefiting from its versatile reactivity and stability.
Mécanisme D'action
The mechanism of action of 5-(3-Ethoxy-4-hydroxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of voltage-gated sodium channels, contributing to its anticonvulsant properties . Additionally, its structure allows it to interact with bacterial proteins, leading to its antibacterial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3-Hydroxyphenyl)imidazolidine-2,4-dione: Similar in structure but lacks the ethoxy group, which may affect its reactivity and biological activity.
5-(4-Hydroxyphenyl)imidazolidine-2,4-dione: Another similar compound with a different substitution pattern on the phenyl ring.
5,5-Dimethylimidazolidine-2,4-dione: Known for its use in various industrial applications, this compound has different substituents on the imidazolidine ring.
Uniqueness
The presence of both ethoxy and hydroxy groups on the phenyl ring of 5-(3-Ethoxy-4-hydroxyphenyl)imidazolidine-2,4-dione makes it unique compared to its analogs. These substituents can influence its chemical reactivity and biological activity, potentially offering advantages in specific applications.
Propriétés
Formule moléculaire |
C11H12N2O4 |
|---|---|
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
5-(3-ethoxy-4-hydroxyphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O4/c1-2-17-8-5-6(3-4-7(8)14)9-10(15)13-11(16)12-9/h3-5,9,14H,2H2,1H3,(H2,12,13,15,16) |
Clé InChI |
AEEACPFQFRGUSY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C2C(=O)NC(=O)N2)O |
Solubilité |
>35.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2S,4R)-1-[(2S)-2-[(1-fluorocyclopropyl)formamido]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B13466614.png)

![Methyl 4-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13466617.png)
![Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1'-cyclobutan]-3-one](/img/structure/B13466618.png)
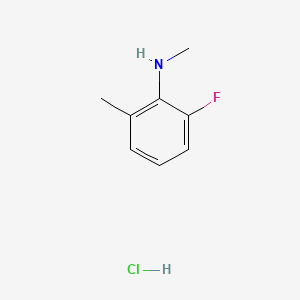

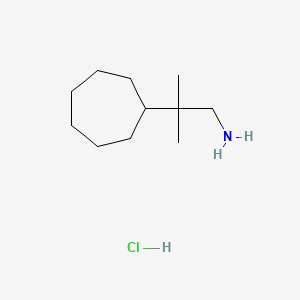
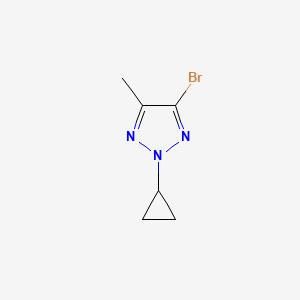
![Tert-butyl 1-(hydroxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13466649.png)


